1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid (TGA) is a naturally occurring sugar acid found in various plants and animals1. It is a structural isomer of glucuronic acid and plays a pivotal role as a constituent of the glycosaminoglycan (GAG) family of polysaccharides1.

Synthesis Analysis

TGA is used in the synthesis of disaccharides and D-glucose6-phosphate2. For instance, D-Glucose 3- and 6-[sodium 2-(perfluoro-hexyl or -octyl)ethyl phosphates) have been synthesized by condensation of 1,2,3,4,-tetra-O-acetyl-beta-D-glucopyranose and 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose with 2-(perfluoroalkyl)ethylphosphoroditriazolides followed by O-deacetylation or deacetalation2.

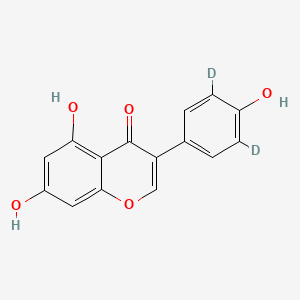

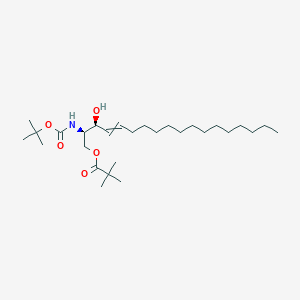

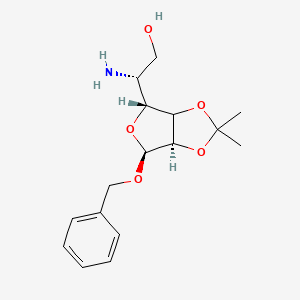

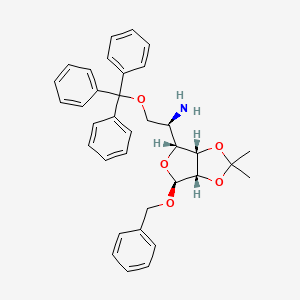

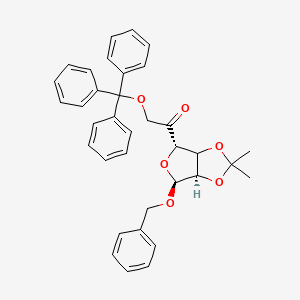

Molecular Structure Analysis

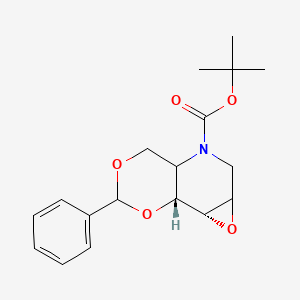

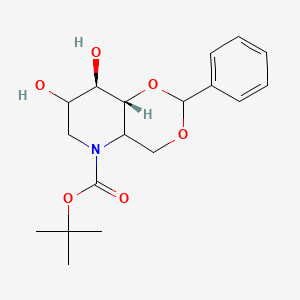

The molecular formula of TGA is C14H18O113. The InChI string is InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)/t9-,10-,11-,12+,14+/m0/s13. The molecular weight is 362.29 g/mol3.

Chemical Reactions Analysis

TGA is involved in the synthesis of heparin, a glycosaminoglycan essential for blood clotting and wound healing1. It has also been used to study the potential of water-soluble camptothecin glucuronide derivatives as a cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy4.

Physical And Chemical Properties Analysis

TGA is a solid substance2. Its optical activity is [α]20/D +11°, c = 6 in chloroform2. The melting point is 126-128 °C (lit.)2.

科学的研究の応用

Application 1: Synthesis of Disaccharides and D-Glucose6-Phosphate

Scientific Field

This application falls under the field of Organic Chemistry and Biochemistry .

Summary of the Application

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose, a carbohydrate similar to the compound , is used in the synthesis of disaccharides and D-glucose6-phosphate .

Methods of Application

The compound is used as a starting material in the synthesis of disaccharides and D-glucose6-phosphate. The exact experimental procedures and technical details are not specified in the source .

Results or Outcomes

The outcomes of this application are the successful synthesis of disaccharides and D-glucose6-phosphate .

Application 2: Preparation of Anionic Surfactants

Scientific Field

This application is relevant to the field of Industrial Chemistry .

Summary of the Application

Phosphorylated derivatives of 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose have proven valuable in the study of substrates for inositol synthase, and for the preparation of anionic surfactants .

Methods of Application

The compound is phosphorylated to produce derivatives that are used in the preparation of anionic surfactants. The exact experimental procedures and technical details are not specified in the source .

Results or Outcomes

The result of this application is the successful preparation of anionic surfactants .

Application 3: Synthesis of Mannuronic Acid

Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

1,2,3,4-Tetra-O-acetyl-β-d-mannuronic acid was synthesized in three steps from commercial d-mannose in 21% yield .

Methods of Application

Regioselective 6-O-tritylation followed by per-acetylation and 6-OTr removal using HBr/AcOH gave the required primary alcohol substrate, which was then oxidised to the target compound using TEMPO/BAIB .

Results or Outcomes

The result of this application is the successful synthesis of 1,2,3,4-Tetra-O-acetyl-β-d-mannuronic acid .

Application 4: Fabrication of PLGA Nanoparticles

Scientific Field

This application is relevant to the field of Nanotechnology and Medicine .

Summary of the Application

Applications of nanotechnology in medicine are enormous and can provide essential tools for diagnosing and treating several physiological and pathological conditions .

Methods of Application

Two ways for fabricating 1, 3, 4, 6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles were investigated in this study: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method .

Results or Outcomes

The Ac42AzGlc-loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size. The polydispersity indices were well within the acceptable limits .

Safety And Hazards

将来の方向性

TGA has been used in various biochemical studies4. It has potential in the development of cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy4. Further research could explore these and other potential applications of TGA.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)/t9-,10-,11-,12+,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWVABAZBHDMEY-ZXPJVPCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)